

Quantitative Proteomics: A Comparative Guide to Confirming PROTAC Selectivity

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Compound of Interest

Compound Name: Thalidomide-C2-amido-C2-COOH

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Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality, offering the ability to selectively degrade target proteins rather than merely inhibiting them. This mechanism holds the promise of overcoming resistance mechanisms and targeting previously "undruggable" proteins. However, ensuring the selectivity of a PROTAC is paramount to its safety and efficacy. Off-target degradation can lead to unintended cellular effects and toxicity. Quantitative proteomics has become an indispensable tool for comprehensively assessing the selectivity of PROTACs by providing an unbiased, global view of changes in the cellular proteome.

This guide provides a comparative overview of key quantitative proteomics techniques used to confirm PROTAC selectivity, alongside alternative and complementary methods. It includes detailed experimental protocols and data presentation to aid researchers in selecting the most appropriate methods for their drug development workflow.

The PROTAC Mechanism and the Importance of Selectivity

PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation brings the target protein into close proximity with the E3 ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.

While this targeted degradation is highly effective, the potential for a PROTAC to induce the degradation of proteins other than the intended target is a critical concern. Off-target effects can arise from the promiscuous binding of the target-binding ligand or even the E3 ligase recruiter

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com